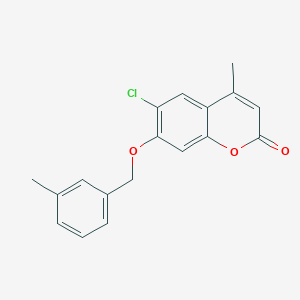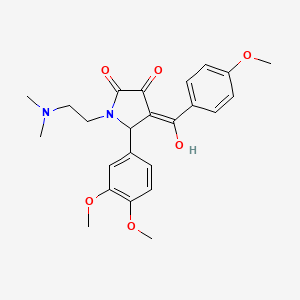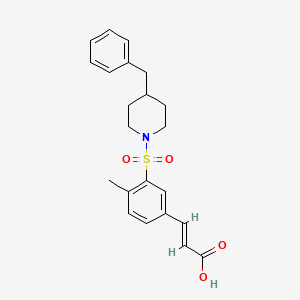![molecular formula C20H17N3O3S2 B3008634 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895430-83-8](/img/structure/B3008634.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems within its structure. The benzo[d]thiazole and pyridine moieties are common in medicinal chemistry, often contributing to the binding affinity and specificity of a compound towards biological targets. The thiophene-2-carboxamide portion of the molecule could also play a role in its overall bioactivity profile.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, densely functionalized pyrroles and thiophenes have been synthesized from reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, demonstrating the versatility of heterocyclic carbenes in constructing complex molecules . Similarly, dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides have been synthesized through a multi-step reaction sequence, starting from commercial dibenzo[b,d]thiophene . These methods could potentially be adapted for the synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide by incorporating the appropriate functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been determined, revealing intra and intermolecular hydrogen bonds . These structural insights are crucial for understanding the conformation and potential interaction sites of the molecule, which could be extrapolated to the compound of interest.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds has been explored in various chemical reactions. For instance, the formation of polyfunctionalized pyrroles and thiophenes from zwitterions indicates a high level of reactivity and selectivity in the presence of different nucleophiles and electrophiles . Additionally, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-formamidines and their esters with antianaphylactic activity suggests that the thieno[2,3-b]pyridine moiety can undergo reactions with formamidines to yield biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its heterocyclic components and substituents. For example, the presence of the dimethoxy groups could affect the compound's solubility and electronic properties, while the carboxamide group could contribute to hydrogen bonding and polarity. The synthesis of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide and its evaluation as antimicrobial and anti-inflammatory agents demonstrates the importance of such substituents in determining the compound's bioactivity and physicochemical characteristics .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide and related compounds have been synthesized and characterized in various studies. The synthesis processes often involve complex reactions and are characterized using techniques such as IR, NMR, and Mass spectral analysis (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological and Pharmacological Evaluation
- These compounds have been subjected to biological and pharmacological evaluations. Studies have demonstrated their potential in various biological applications, including antimicrobial activity and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activities
- Research has shown the efficacy of these compounds in antimicrobial activities. This includes testing against various pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Application in Dyeing and Textile Industry
- Some derivatives have been applied in the dyeing of polyester fibers, showing relevance in the textile industry. They exhibit unique color characteristics and fastness properties (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Removal of Heavy Metals
- These compounds have been utilized in the removal of heavy metals like Zn2+ and Cd2+ from industrial wastes, indicating their potential application in environmental cleanup and industrial waste management (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Crystal Structure Analysis
- The crystal and molecular structures of these compounds have been extensively studied, providing valuable insights into their chemical properties and potential applications (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-25-14-7-8-15(26-2)18-17(14)22-20(28-18)23(12-13-5-3-9-21-11-13)19(24)16-6-4-10-27-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQXQSDVZISOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)
![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)
![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)
![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)


![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)


![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

